molecular formula C15H13Cl4NO2 B14737477 2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol CAS No. 6333-56-8

2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol

Cat. No.: B14737477
CAS No.: 6333-56-8
M. Wt: 381.1 g/mol
InChI Key: NHTZFCKJUSZPBE-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its multiple chlorine atoms and hydroxyl groups attached to aromatic rings, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol typically involves multiple steps, including chlorination and amination reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and amination processes under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and hydroxyl groups allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Properties

CAS No.

6333-56-8

Molecular Formula

C15H13Cl4NO2

Molecular Weight

381.1 g/mol

IUPAC Name

2,4-dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol

InChI

InChI=1S/C15H13Cl4NO2/c1-20(6-8-2-10(16)4-12(18)14(8)21)7-9-3-11(17)5-13(19)15(9)22/h2-5,21-22H,6-7H2,1H3

InChI Key

NHTZFCKJUSZPBE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Cl)Cl)O)CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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